molecular formula C12H9F2N3O3 B607086 (5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one CAS No. 1420815-34-4

(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

Cat. No. B607086
M. Wt: 281.2188
InChI Key: MZFHSQVSFUWKDU-JDCBMBFUSA-N
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Description

The compound “(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one” is a chemical compound with the molecular formula C12H9F2N3O3 . It has a molecular weight of 281.21 g/mol . The compound is also known by other names such as DFHO, and its CAS number is 1420815-34-4 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. For detailed synthesis procedures, it is recommended to refer to scientific literature or contact suppliers who may provide more specific information.


Molecular Structure Analysis

The compound contains a total of 23 bonds, including 17 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 82 Ų . It has 1 rotatable bond , and its complexity, as computed by PubChem, is 469 . The compound has a XLogP3-AA value of 1.2 , indicating its lipophilicity. It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to (5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one have been evaluated for their biological activities. For instance, benzylideneoxazoles, -thiazoles, and -imidazoles derived from di-tert-butylphenol were synthesized and tested as dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia cells. Some of these compounds showed oral activity in anti-inflammatory models (Unangst et al., 1994) (Unangst et al., 1994).

Antitumor and Antibacterial Applications

N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines have been synthesized and evaluated for their affinity for the estradiol receptor, demonstrating potential in inhibiting the growth of mammary carcinoma (von Angerer et al., 1982) (von Angerer et al., 1982). Additionally, novel nitro isoxazole imine imidazole derivatives showed significant antifungal activities, suggesting their potential in drug discovery (Brahmayya et al., 2013) (Brahmayya et al., 2013).

Chemical Synthesis and Structural Studies

Research has also focused on the synthesis and structural evaluation of such compounds. The preparation and analysis of various imidazolidin-2-ones have been reported, examining aspects like isomerism and proton exchange (Angelova et al., 2003) (Angelova et al., 2003). These studies contribute to understanding the chemical properties and potential applications of these compounds.

properties

IUPAC Name

(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMNFVJDRZPKL-KWBNEJDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=O)N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154723879

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Reactant of Route 3
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Reactant of Route 4
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Reactant of Route 5
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

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